[(4-Fluoro-3-methylphenyl)methyl](pentan-3-yl)amine
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Overview
Description
(4-Fluoro-3-methylphenyl)methylamine is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(4-Fluoro-3-methylphenyl)methylamine has been studied for various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology
Medicine: Explored for its potential therapeutic applications in treating certain neurological disorders
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with neurotransmitter systems in the brain. The compound is known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-Me-α-PVP): A structural analog with similar psychoactive properties
N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone): Another cathinone derivative with comparable effects.
Uniqueness
(4-Fluoro-3-methylphenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct pharmacological properties. The presence of the fluoro and methyl groups enhances its potency and selectivity for certain neurotransmitter transporters, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H20FN |
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Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-4-12(5-2)15-9-11-6-7-13(14)10(3)8-11/h6-8,12,15H,4-5,9H2,1-3H3 |
InChI Key |
GEKXPKICVYCOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
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